

A Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)benzaldehyde
Cat. No.:	B1305597

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Introduction

4-Methoxy-3-(trifluoromethyl)benzaldehyde is an aromatic organic compound characterized by a benzaldehyde core substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃). This specific arrangement of an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group imparts unique chemical properties and reactivity to the molecule. These characteristics make it a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors. Its utility lies in its ability to serve as a building block for introducing the trifluoromethyl moiety, which is known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

Core Chemical Properties

The fundamental physicochemical properties of **4-Methoxy-3-(trifluoromethyl)benzaldehyde** are summarized below. These data are essential for its handling, application in synthesis, and purification.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[1] [2]
Molecular Weight	204.15 g/mol	[1]
CAS Number	50823-87-5	[3]
Appearance	Solid	
Melting Point	38-40 °C	[3]
Solubility	Slightly soluble in water.	[3]
InChI Key	UMZQFCFPWAFMRL- UHFFFAOYSA-N	[2]
SMILES	COc1ccc(C=O)cc1C(F)(F)F	

Synthesis and Manufacturing

The synthesis of substituted benzaldehydes like **4-Methoxy-3-(trifluoromethyl)benzaldehyde** can be achieved through various routes. Common industrial methods often involve the formylation of a corresponding substituted benzene ring or the oxidation of the analogous benzyl alcohol. Another effective strategy is the reduction of a benzonitrile derivative.

Experimental Protocol: Representative Synthesis via Reduction of a Nitrile

While a specific protocol for **4-Methoxy-3-(trifluoromethyl)benzaldehyde** is proprietary to manufacturers, the following procedure for the synthesis of the related compound 4-(Trifluoromethyl)benzaldehyde from 4-trifluoromethyl benzonitrile illustrates a common and effective synthetic methodology. This process involves the catalytic hydrogenation of the nitrile group in the presence of formic acid.

Materials:

- 4-trifluoromethyl benzonitrile (25 g)
- 75% aqueous formic acid (250 mL)

- Powdered nickel/aluminum alloy catalyst (50/50) (3.0 g)
- Hydrogen (H₂) gas
- Dichloromethane (CH₂Cl₂) for extraction

Procedure:

- A Parr hydrogenation bottle is purged with nitrogen (N₂).
- The vessel is charged with 25 g of 4-trifluoromethyl benzonitrile, 250 mL of 75% aqueous formic acid, and 3.0 g of the Ni/Al catalyst.[4]
- The reaction mixture is shaken at 80°C under a hydrogen gas pressure of 3 atmospheres for 16 hours.[4]
- After the reaction period, the mixture is cooled to room temperature.

Purification:

- The cooled reaction mixture is continuously extracted with dichloromethane (CH₂Cl₂).[4]
- The product yield and purity are analyzed using Gas-Liquid Chromatography (GLC) with an internal standard. This method has been reported to yield 87.9% of 4-trifluoromethyl benzaldehyde.[4]

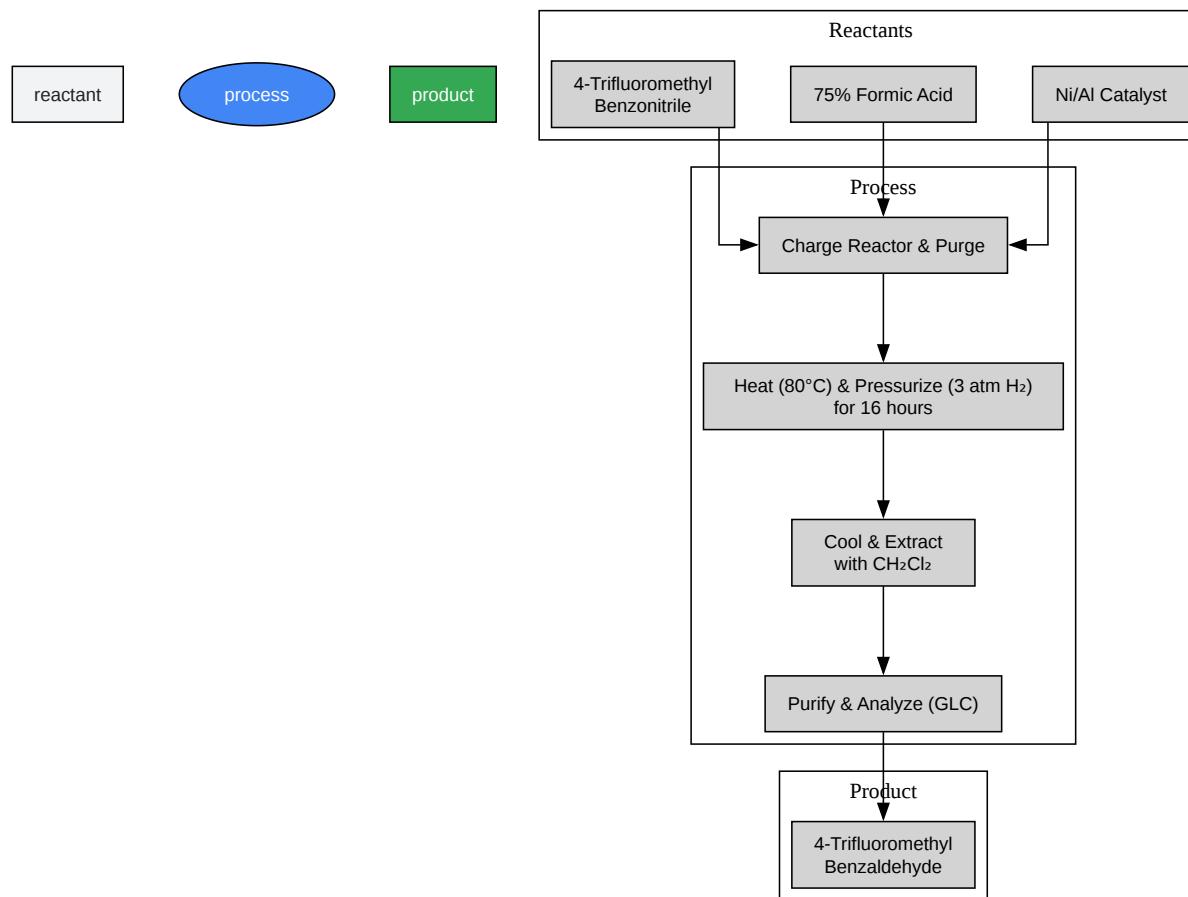
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Fig 1. Representative workflow for the synthesis of a trifluoromethylated benzaldehyde.

Chemical Reactivity and Applications

Influence of Substituents on Reactivity

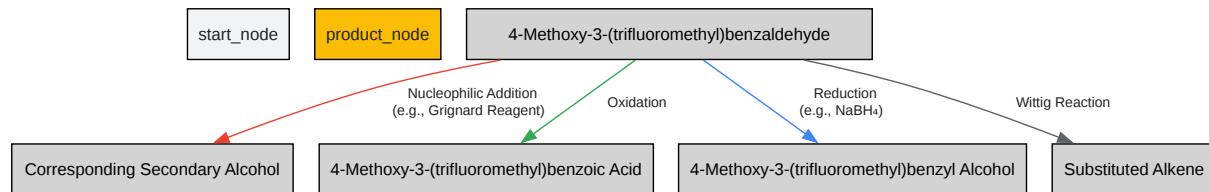
The chemical behavior of **4-Methoxy-3-(trifluoromethyl)benzaldehyde** is dictated by the interplay of its functional groups:

- Aldehyde Group (-CHO): This is the primary site of reactivity, participating in a wide range of organic transformations.
- Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, it significantly increases the electrophilicity of the aromatic ring and, importantly, the carbonyl carbon of the aldehyde. This activation makes the aldehyde highly susceptible to nucleophilic attack.[5]
- Methoxy Group (-OCH₃): This is an electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Key Reactions

The activated aldehyde group is a versatile handle for constructing more complex molecules. Key transformations include:

- Nucleophilic Addition: The electron-deficient carbonyl carbon readily reacts with a variety of nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.
- Oxidation: The aldehyde can be easily oxidized to the corresponding 4-methoxy-3-(trifluoromethyl)benzoic acid using common oxidizing agents.
- Reduction: The aldehyde can be reduced to 4-methoxy-3-(trifluoromethyl)benzyl alcohol using reducing agents like sodium borohydride (NaBH₄).
- Wittig Reaction: It serves as an excellent substrate for the Wittig reaction to form alkenes.[5]
- Reductive Amination: It can react with amines in the presence of a reducing agent to form substituted benzylamines.[5]



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Fig 2. Key chemical reactions of **4-Methoxy-3-(trifluoromethyl)benzaldehyde**.

Applications in Drug Development and Research

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the $-CF_3$ group resistant to metabolic degradation by enzymes, which can increase the drug's half-life.
- **Lipophilicity:** The $-CF_3$ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
- **Binding Affinity:** The high electronegativity of the $-CF_3$ group can alter the electronic properties of a molecule, leading to stronger and more selective binding to biological targets.

Because of these benefits, **4-Methoxy-3-(trifluoromethyl)benzaldehyde** is a crucial intermediate for synthesizing a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.

Safety and Handling

Appropriate safety precautions must be observed when handling this chemical. The following table summarizes its hazard classifications and recommended precautionary measures.

Category	Information	Source(s)
Signal Word	Warning	[6]
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Sensitization, Aquatic Chronic 3	[6]
Hazard Statements (H-Codes)	H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H412: Harmful to aquatic life with long lasting effects.	[6]
Precautionary Statements (P-Codes)	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.	[6]
Storage Class	11 - Combustible Solids	[6]
Sensitivity	Air Sensitive	[3]

Conclusion

4-Methoxy-3-(trifluoromethyl)benzaldehyde is a strategically important chemical intermediate whose value is derived from its unique substitution pattern. The presence of an activated aldehyde functional group, influenced by the powerful electron-withdrawing trifluoromethyl moiety, makes it a versatile precursor for a variety of synthetic transformations. Its primary application lies in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries, where the incorporation of the $-CF_3$ group is a well-established strategy for optimizing molecular properties. A thorough understanding of its chemical

properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

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